molecular formula C16H30O2 B14374651 2-[(Undec-3-en-1-yl)oxy]oxane CAS No. 90879-05-3

2-[(Undec-3-en-1-yl)oxy]oxane

Cat. No.: B14374651
CAS No.: 90879-05-3
M. Wt: 254.41 g/mol
InChI Key: MRGHJUGDUVOYCA-UHFFFAOYSA-N
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Description

2-[(Undec-3-en-1-yl)oxy]oxane is an organic compound that belongs to the class of oxanes It features an oxane ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with an undec-3-en-1-yl group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Undec-3-en-1-yl)oxy]oxane typically involves the reaction of undec-3-en-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the alcohol to form the desired ether product. The reaction conditions often include the use of dichloromethane as a solvent and p-toluenesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Undec-3-en-1-yl)oxy]oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the double bond in the undec-3-en-1-yl group to a single bond, forming saturated derivatives.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are commonly employed.

Major Products

The major products formed from these reactions include oxides, ketones, saturated ethers, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(Undec-3-en-1-yl)oxy]oxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Undec-3-en-1-yl)oxy]oxane involves its interaction with molecular targets through its ether linkage and the double bond in the undec-3-en-1-yl group. These functional groups allow the compound to participate in various chemical reactions, including nucleophilic and electrophilic attacks. The oxane ring provides stability and rigidity to the molecule, enhancing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A similar compound with a saturated six-membered ring containing five carbon atoms and one oxygen atom.

    2-[(Undec-2-yn-1-yl)oxy]oxane: A compound with a similar structure but with a triple bond in the undec-2-yn-1-yl group.

    Oxane: The parent compound of the oxane family, featuring a six-membered ring with one oxygen atom.

Uniqueness

2-[(Undec-3-en-1-yl)oxy]oxane is unique due to the presence of the undec-3-en-1-yl group, which introduces a double bond into the structure.

Properties

CAS No.

90879-05-3

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

2-undec-3-enoxyoxane

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-11-14-17-16-13-10-12-15-18-16/h8-9,16H,2-7,10-15H2,1H3

InChI Key

MRGHJUGDUVOYCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCOC1CCCCO1

Origin of Product

United States

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